5-(2-Fluorophenyl)-4H-1,2,4-triazole-3-carboxylic acid
Description
5-(2-Fluorophenyl)-4H-1,2,4-triazole-3-carboxylic acid is a triazole derivative featuring a fluorine atom at the ortho position of the phenyl ring and a carboxylic acid group at position 3 of the triazole core.
Properties
CAS No. |
944897-50-1 |
|---|---|
Molecular Formula |
C9H6FN3O2 |
Molecular Weight |
207.16 g/mol |
IUPAC Name |
3-(2-fluorophenyl)-1H-1,2,4-triazole-5-carboxylic acid |
InChI |
InChI=1S/C9H6FN3O2/c10-6-4-2-1-3-5(6)7-11-8(9(14)15)13-12-7/h1-4H,(H,14,15)(H,11,12,13) |
InChI Key |
VHANVYQYIJPGAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=N2)C(=O)O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Fluorophenyl)-4H-1,2,4-triazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-fluorobenzonitrile with hydrazine hydrate to form 2-fluorophenylhydrazine. This intermediate is then reacted with ethyl cyanoacetate to form the triazole ring, followed by hydrolysis to yield the carboxylic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, efficient catalysts, and continuous flow processes to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
5-(2-Fluorophenyl)-4H-1,2,4-triazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogenation and other substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce triazole amines.
Scientific Research Applications
5-(2-Fluorophenyl)-4H-1,2,4-triazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 5-(2-Fluorophenyl)-4H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Physicochemical Properties
The biological and physicochemical properties of triazole derivatives are highly sensitive to substituents. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Triazole Derivatives
Key Observations:
- Fluorine Substitution: The 2-fluorophenyl group in the target compound contributes to low acute toxicity (LD₅₀ = 1190 mg/kg), classifying it as Category IV (low risk) under the Sidorov toxicity scale . This contrasts with non-fluorinated analogs, which often exhibit higher toxicity.
- Carboxylic Acid vs. Thiol/Thioether : The carboxylic acid group enhances water solubility compared to thiol derivatives (e.g., compounds in ), which may improve bioavailability but reduce membrane permeability.
Antimicrobial Activity
- Thioether Derivatives : 3-Substituted thio-5-(2-hydroxyphenyl)-4H-1,2,4-triazoles demonstrated 90% inhibition against Candida albicans and Escherichia coli at 0.01% concentration, attributed to electron-withdrawing substituents enhancing ΣQ (total charge) and lowering ΔE₁ (energy gap) in QSAR models .
Enzyme Inhibition
- Neuraminidase (NA) Inhibition : Thioether-linked triazoles (e.g., ) showed IC₅₀ values of 6.86–9.1 μg/mL against H1N1 neuraminidase, likely due to sulfur's nucleophilic properties. The carboxylic acid group in the target compound may offer alternative binding modes.
Biological Activity
5-(2-Fluorophenyl)-4H-1,2,4-triazole-3-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, supported by case studies and research findings.
Chemical Structure and Properties
The chemical structure of this compound includes a triazole ring with a fluorophenyl substituent and a carboxylic acid group. Its molecular formula is with a molecular weight of 210.17 g/mol.
Antimicrobial Activity
Research has indicated that compounds containing the triazole moiety exhibit significant antimicrobial properties. A study evaluated various triazole derivatives against pathogenic bacterial strains, revealing that this compound exhibited notable activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were reported as follows:
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Triazole Derivative | 32 | Staphylococcus aureus |
| Triazole Derivative | 64 | Escherichia coli |
This suggests its potential as an effective antimicrobial agent in therapeutic applications .
Anticancer Activity
The anticancer potential of this compound has been investigated through in vitro studies. The compound was tested against several cancer cell lines, including HepG-2 (liver cancer) and MCF-7 (breast cancer). The results demonstrated significant cytotoxic effects with IC50 values lower than 25 µM for certain derivatives:
| Cell Line | IC50 (µM) | Compound |
|---|---|---|
| HepG-2 | <25 | This compound |
| MCF-7 | <25 | This compound |
These findings indicate that the compound may inhibit cell proliferation effectively and could serve as a lead compound for further drug development .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within microbial and cancer cells. It is believed to inhibit enzymes essential for cellular functions by binding to their active sites. This inhibition disrupts vital processes such as nucleic acid synthesis in bacteria and cancer cell metabolism .
Case Studies
- Antimicrobial Efficacy : A comparative study involving various triazole derivatives showed that the presence of the fluorophenyl group significantly enhanced antimicrobial activity compared to non-fluorinated analogs. The study highlighted the importance of electronic properties imparted by the fluorine atom in increasing lipophilicity and membrane permeability .
- Anticancer Screening : In an experimental setup using human cancer cell lines, derivatives of this compound were screened for anti-proliferative effects. The results indicated that modifications at the triazole ring could lead to improved efficacy against specific cancer types .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-(2-Fluorophenyl)-4H-1,2,4-triazole-3-carboxylic acid, and how is its purity validated?
- Synthesis : Common methods involve cyclocondensation reactions of thiosemicarbazides with carboxylic acid derivatives under reflux conditions. For example, intermediates like 4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol can be functionalized via alkylation or oxidation to introduce the carboxylic acid moiety .
- Characterization : Validate purity using HPLC (>95% purity threshold) and structural confirmation via:
- IR spectroscopy : Carboxylic acid C=O stretch (~1700 cm⁻¹) and triazole ring vibrations (~1500 cm⁻¹) .
- ¹H/¹³C NMR : Assign peaks for the fluorophenyl ring (δ ~7.2–7.8 ppm) and triazole protons (δ ~8.1–8.5 ppm) .
- Elemental analysis : Match experimental C/H/N/F ratios to theoretical values (±0.3% tolerance) .
Q. What spectroscopic techniques are critical for resolving structural ambiguities in triazole-carboxylic acid derivatives?
- X-ray crystallography : Resolves tautomeric forms (e.g., 1H vs. 4H-triazole) and confirms regiochemistry of substituents .
- 2D NMR (COSY, HSQC) : Correlates adjacent protons and carbons to distinguish overlapping signals from the fluorophenyl and triazole moieties .
- Mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺) and detects fragmentation patterns specific to the carboxylic acid group .
Advanced Research Questions
Q. How can computational methods predict acute toxicity and physicochemical properties of this compound?
- QSAR models : Use tools like TEST (Toxicity Estimation Software Tool) to predict LD₅₀ values. For example, a related triazole-thiol derivative showed an experimental LD₅₀ of 1190 mg/kg (Class IV toxicity) with strong QSAR correlation (R² > 0.85) .
- ADMET prediction : Software like SwissADME calculates logP (~2.4), solubility (~0.1 mg/mL), and bioavailability scores to prioritize compounds for in vivo testing .
- Molecular dynamics simulations : Predict membrane permeability via calculated polar surface area (PSA < 90 Ų) and collision cross-section (e.g., CCS ~151.7 Ų for [M+H]⁺) .
Q. What strategies address contradictory biological activity data in triazole derivatives?
- Assay standardization : Control variables like solvent (DMSO concentration ≤1%), pH (7.4 for physiological relevance), and cell line viability (e.g., MTT assay validation) .
- Metabolite profiling : Use LC-MS to identify degradation products (e.g., hydrolyzed carboxylic acid) that may interfere with activity .
- Dose-response reevaluation : Confirm EC₅₀/IC₅₀ values across multiple replicates to rule out outliers .
Q. How do structural modifications (e.g., substituent position, halogenation) influence biological activity?
- Fluorophenyl positioning : The 2-fluorophenyl group enhances π-π stacking with enzyme active sites (e.g., tyrosinase inhibition IC₅₀ = 12 µM vs. 45 µM for non-fluorinated analogues) .
- Carboxylic acid bioisosteres : Replace with tetrazoles or sulfonamides to improve metabolic stability while retaining hydrogen-bonding capacity .
- SAR studies : Systematic substitution at the triazole 4-position (e.g., methyl, ethyl) reveals steric effects on target binding (ΔΔG ~2–3 kcal/mol via docking) .
Q. What methodologies improve solubility and formulation for in vivo studies?
- Salt formation : React with sodium bicarbonate to generate water-soluble sodium carboxylate salts (solubility >10 mg/mL in PBS) .
- Nanoformulation : Encapsulate in PEGylated liposomes (size ~100 nm, PDI <0.2) to enhance bioavailability .
- Prodrug synthesis : Esterify the carboxylic acid (e.g., ethyl ester) for passive diffusion, followed by enzymatic hydrolysis in vivo .
Q. How are molecular docking and kinetic studies applied to elucidate mechanisms of enzyme inhibition?
- Docking protocols : Use AutoDock Vina to model interactions with tyrosinase (PDB: 6G7). Key residues: His263 (hydrogen bonding) and Cu²⁺ ions (coordination via triazole nitrogen) .
- Kinetic analysis : Lineweaver-Burk plots identify inhibition type (e.g., competitive inhibition with Kᵢ = 8.2 µM) .
- MM-PBSA calculations : Estimate binding free energy (ΔG ~-9.5 kcal/mol) to rank inhibitor potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
